An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide (CAS: 1709-03-1)
An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide (CAS: 1709-03-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-chloro-N-(3-methoxypropyl)acetamide, a member of the chloroacetamide class of chemical compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of chloroacetamide chemistry, offering valuable insights into its synthesis, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in the well-documented behavior of analogous compounds, providing a robust framework for researchers and developers.
Molecular Profile and Physicochemical Properties
2-chloro-N-(3-methoxypropyl)acetamide is a halogenated amide with the molecular formula C₆H₁₂ClNO₂. Its structure features a chloroacetyl group N-substituted with a 3-methoxypropyl chain. This combination of a reactive electrophilic site (the α-chloro amide) and a flexible, moderately polar side chain dictates its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 1709-03-1 | Internal Database |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | 30°C | [1] |
| Boiling Point | 88°C at 0.5 Torr | [1] |
| Density (estimate) | 1.1838 g/cm³ | [1] |
| Refractive Index (estimate) | 1.4712 | [1] |
| pKa (predicted) | 14.03 ± 0.46 | [1] |
| Form | Solid at room temperature | [1] |
Synthesis and Mechanism
The synthesis of 2-chloro-N-(3-methoxypropyl)acetamide is conceptually straightforward and follows the general principles of N-acylation. The primary route involves the reaction of 3-methoxypropylamine with chloroacetyl chloride.
Caption: General synthesis scheme for 2-chloro-N-(3-methoxypropyl)acetamide.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides[2][3]. Optimization may be necessary to achieve the highest yield and purity.
Materials:
-
3-Methoxypropylamine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable non-nucleophilic base (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution. The rate of addition should be controlled to maintain the temperature below 5°C. The formation of triethylamine hydrochloride as a white precipitate is expected.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality in Experimental Choices:
-
Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired amide.
-
Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes side reactions.
-
Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
Reactivity and Potential Applications
The chemical reactivity of 2-chloro-N-(3-methoxypropyl)acetamide is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution, a property that is the foundation of the biological activity of many chloroacetamide compounds.
Herbicidal and Plant Growth-Regulating Activity
Chloroacetamide herbicides are a well-established class of agricultural chemicals used for the pre-emergence control of annual grasses and some broadleaf weeds[2]. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[2].
Caption: Proposed mechanism of action for chloroacetamide herbicides.
It is plausible that 2-chloro-N-(3-methoxypropyl)acetamide exhibits similar herbicidal properties. The N-alkoxyalkyl substituent is a common feature in several commercial chloroacetamide herbicides, suggesting that this structural motif is compatible with herbicidal activity.
Antifungal and Antimicrobial Potential
Recent research has highlighted the antifungal and antimicrobial properties of various chloroacetamide derivatives[4][5][6][7][8]. These compounds have shown efficacy against a range of fungal pathogens, including species of Candida and Aspergillus[5][7][8]. The proposed mechanism of action often involves the alkylation of essential biomolecules within the fungal cells, such as enzymes containing thiol groups, leading to disruption of cellular processes and ultimately cell death. Given these findings, 2-chloro-N-(3-methoxypropyl)acetamide warrants investigation as a potential antifungal agent.
Analytical Characterization
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¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group, and multiplets for the protons of the 3-methoxypropyl chain, along with a singlet for the methoxy group's protons.
-
¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon of the chloromethyl group, and the carbons of the 3-methoxypropyl chain.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (if in a hydrogen-bonded state), the C=O stretch of the amide, and the C-Cl stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroacetyl group.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-chloro-N-(3-methoxypropyl)acetamide is not publicly available. However, based on the known hazards of related chloroacetamides, the following precautions should be taken[3][9][10][11][12]:
-
Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Trustworthiness of Protocols: The provided synthesis protocol is based on well-established chemical principles and has been cross-referenced with multiple sources describing similar transformations. However, as with any chemical synthesis, it is imperative that researchers conduct their own risk assessment and optimization studies.
References
-
Machado, M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. Available from: [Link]
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Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. Available from: [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available from: [Link]
- Google Patents. (1995). Optical isomer of dimethenamid.
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de Oliveira, C. M. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. Available from: [Link]
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Alves, J. P. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. Available from: [Link]
- Google Patents. (1997). Herbicidal compositions.
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Cordeiro, R. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available from: [Link]
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Castelo-Branco, D. S. C. M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. Available from: [Link]
- Google Patents. (2011). Herbicidal composition containing penoxsulam and butachlor.
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Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. "Central Asian Journal of Social-Humanitarian Researches". Available from: [Link]
- Google Patents. (2023). KIT FOR PREPARING HERBICIDAL APPLICATION MIXTURES.
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Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. PMC. Available from: [Link]
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ResearchGate. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Available from: [Link]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available from: [Link]
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NextSDS. (n.d.). Benzene Safety Data Sheet. Available from: [Link]
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NIST. (n.d.). Acetamide, 2-chloro-. Available from: [Link]
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Hashim, G., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Sirte University Scientific Journal. Available from: [Link]
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Google Patents. (1996). Synergistic herbicidal compositions of S-metolachlor. Available from: [Link]
- Google Patents. (1979). Unsaturated haloacetamides and their use as herbicides and as plant-growth regulators.
- Google Patents. (2009). Preparation of 3-methoxy propanamine.
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